6-Bromoisothiochroman-4-amine hydrochloride

Overview

Description

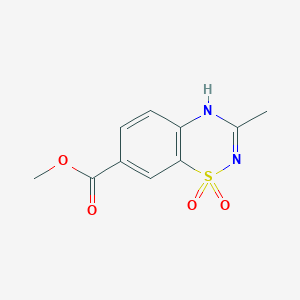

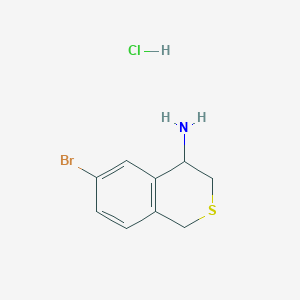

6-Bromoisothiochroman-4-amine hydrochloride is a chemical compound with the CAS Number: 1187830-57-4 . It has a molecular weight of 280.62 and its IUPAC name is 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride . The compound is stored at room temperature and should be kept dry and cool .

Molecular Structure Analysis

The InChI code for 6-Bromoisothiochroman-4-amine hydrochloride is 1S/C9H10BrNS.ClH/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7;/h1-3,9H,4-5,11H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromoisothiochroman-4-amine hydrochloride has a molecular weight of 280.62 . It is a hydrochloride salt . The compound should be stored at room temperature and kept dry and cool .Scientific Research Applications

Halogenation and Catalysis

One of the applications of amines like 6-Bromoisothiochroman-4-amine hydrochloride involves catalysis in halogenation processes. For example, primary and secondary amines can catalyze the ortho-dibromination of phenols with NBS in dichloromethane, producing compounds like 2,6-dibromophenol and 2-bromo-6-substituted phenols. In this context, N-bromoamines are inferred to be effective intermediates, highlighting the role of brominated amines in the selective bromination of phenols (Fujisaki et al., 1993).

Prodrug Carrier Application

The chemical structure of a compound similar to 6-Bromoisothiochroman-4-amine hydrochloride, namely 6-carboxycellulose (OC), has been explored as a potential prodrug carrier for amine drugs. The study demonstrated the ability of OC to covalently link with amine drugs, indicating the use of such brominated compounds in developing macromolecular prodrug delivery systems (Zhu et al., 2001).

Serotonin Neuron Uptake Inhibition

Compounds structurally related to 6-Bromoisothiochroman-4-amine hydrochloride, such as 4-(p-Bromophenyl)-bicyclo (2,2,2)octan-1-amine, have shown potential in biological applications, particularly as inhibitors of uptake into serotonin neurons. This points towards the potential neurological or psychoactive implications of similar brominated amines (Fuller et al., 1978).

Corrosion Inhibition

Brominated amines have also been examined for their corrosion inhibition properties. In a study focusing on thiazole and thiadiazole derivatives, including brominated compounds, density functional theory (DFT) calculations and molecular dynamics simulations were used to predict corrosion inhibition performances. The study provided insights into the interactions between metal surfaces and molecules like 6-Bromoisothiochroman-4-amine hydrochloride, indicating their potential application in corrosion inhibition (Kaya et al., 2016).

properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKABSFHNFBVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CS1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659982 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187830-57-4 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)

![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)

![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)

![1-{[(prop-2-yn-1-yl)carbamoyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B1522012.png)